2-Methyl-1-(2-methylpropyl)benzimidazole
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Overview
Description
2-Methyl-1-(2-methylpropyl)benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core with a 2-methyl and 1-(2-methylpropyl) substitution. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to purines, which are fundamental components of nucleic acids.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, it’s plausible that 2-Methyl-1-(2-methylpropyl)benzimidazole may interact with a variety of biological targets.
Mode of Action
For instance, in the context of anticancer activity, some benzimidazole derivatives have been evaluated against specific cell lines . The interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Given the diverse pharmacological activities of benzimidazole derivatives, it’s likely that multiple pathways could be affected
Result of Action
Given the diverse pharmacological activities of benzimidazole derivatives, it’s likely that the compound could have multiple effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-methylpropyl)benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 2-methylpropanal under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of benzimidazoles often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the desired product. Techniques such as recrystallization, distillation, and chromatography are commonly employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-methylpropyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to introduce different substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-1-(2-methylpropyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Benzimidazole derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzimidazole
- 1-(2-Methylpropyl)benzimidazole
- 2-Phenylbenzimidazole
Uniqueness
2-Methyl-1-(2-methylpropyl)benzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a 2-methyl and a 1-(2-methylpropyl) group can enhance its lipophilicity and potentially improve its ability to cross cell membranes, making it a valuable compound for drug development.
Properties
IUPAC Name |
2-methyl-1-(2-methylpropyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9(2)8-14-10(3)13-11-6-4-5-7-12(11)14/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFRJPMGFXDUMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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